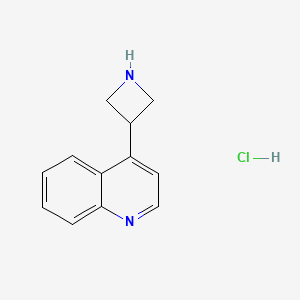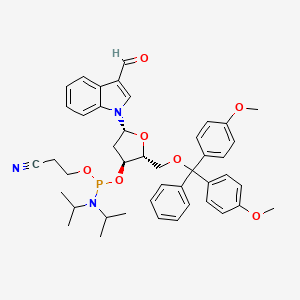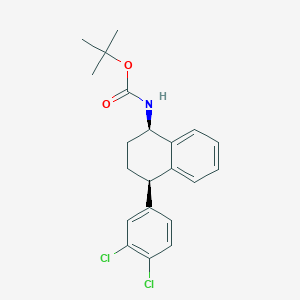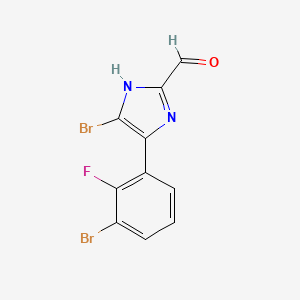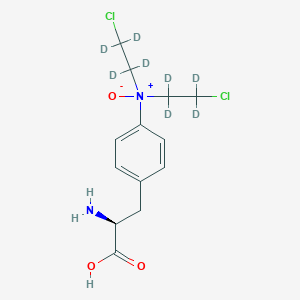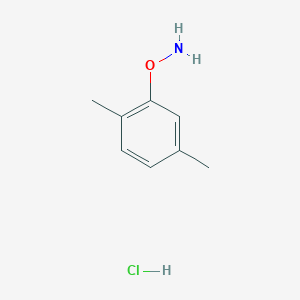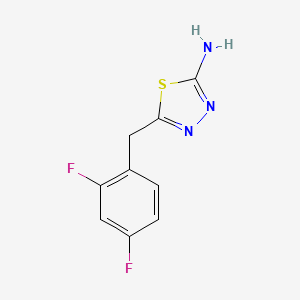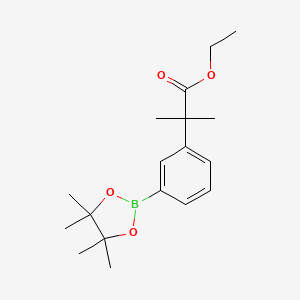![molecular formula C18H29N6NaO16P2 B13710247 Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride](/img/structure/B13710247.png)
Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine diphosphate N-azidoacetylgalactosamine is a nucleotide sugar composed of uridine diphosphate and N-azidoacetylgalactosamine. It is used by glycosyltransferases to transfer N-azidoacetylgalactosamine residues to substrates. This compound is an important building block for the production of glycoproteins and glycolipids in the body. It also serves as a precursor for the synthesis of mucin-type O-glycans, which are important components of mucus and play significant roles in biological processes such as cell signaling, immune defense, and lubrication of the digestive tract .
Preparation Methods
Uridine diphosphate N-azidoacetylgalactosamine can be synthesized through a series of chemical reactions. The synthetic route typically involves the modification of uridine diphosphate N-acetylgalactosamine to introduce the azide group. This process can be achieved using azide-containing reagents under specific reaction conditions. Industrial production methods often involve the use of enzymatic synthesis, where enzymes such as glycosyltransferases are used to catalyze the transfer of the N-azidoacetylgalactosamine moiety to uridine diphosphate .
Chemical Reactions Analysis
Uridine diphosphate N-azidoacetylgalactosamine undergoes various chemical reactions, including substitution reactions where the azide group can be replaced with other functional groups. Common reagents used in these reactions include copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents, which facilitate the formation of triazole rings. The major products formed from these reactions are often triazole-linked glycoproteins or glycolipids .
Scientific Research Applications
Uridine diphosphate N-azidoacetylgalactosamine has numerous scientific research applications. In chemistry, it is used for the bioorthogonal tagging of glycoproteins, allowing researchers to study glycosylation patterns and dynamics. In biology, it is employed to label and visualize glycoproteins in cells, aiding in the study of cellular processes such as protein trafficking and cell-cell interactions. In medicine, it is used to develop diagnostic tools and therapeutic agents, particularly in the field of cancer research where glycosylation patterns are often altered. In industry, it is utilized in the production of biopharmaceuticals and the development of novel biomaterials .
Mechanism of Action
The mechanism of action of uridine diphosphate N-azidoacetylgalactosamine involves its role as a substrate for glycosyltransferases. These enzymes transfer the N-azidoacetylgalactosamine moiety to specific acceptor molecules, such as proteins or lipids, resulting in the formation of glycosidic bonds. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which are essential for various cellular functions. The molecular targets of uridine diphosphate N-azidoacetylgalactosamine include glycosyltransferases and the acceptor molecules to which the glycosyl residues are transferred .
Comparison with Similar Compounds
Uridine diphosphate N-azidoacetylgalactosamine is similar to other nucleotide sugars such as uridine diphosphate N-acetylgalactosamine and uridine diphosphate N-acetylglucosamine. its uniqueness lies in the presence of the azide group, which allows for bioorthogonal chemistry applications. Similar compounds include uridine diphosphate N-acetylgalactosamine, uridine diphosphate N-acetylglucosamine, and other azide-tagged analogues like N-azidoacetylglucosamine .
Properties
Molecular Formula |
C18H29N6NaO16P2 |
|---|---|
Molecular Weight |
670.4 g/mol |
IUPAC Name |
sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride |
InChI |
InChI=1S/C18H28N6O16P2.Na.H/c19-23-20-4-11(27)21-12-8(3-7(5-25)13(28)15(12)30)39-42(35,36)40-41(33,34)37-6-9-14(29)16(31)17(38-9)24-2-1-10(26)22-18(24)32;;/h1-2,7-9,12-17,25,28-31H,3-6H2,(H,21,27)(H,33,34)(H,35,36)(H,22,26,32);;/q;+1;-1 |
InChI Key |
AZKBDWIEKNLDAE-UHFFFAOYSA-N |
Canonical SMILES |
[H-].C1C(C(C(C(C1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)CN=[N+]=[N-])O)O)CO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


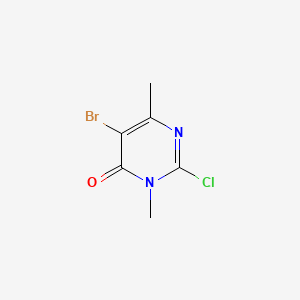
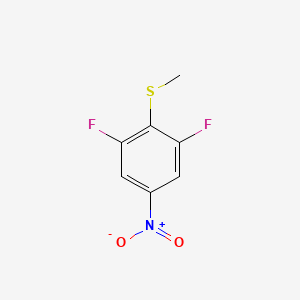
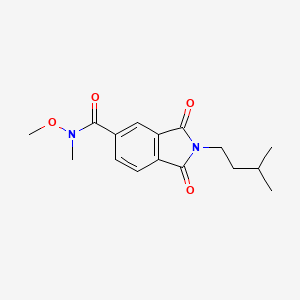
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid](/img/structure/B13710179.png)

![8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13710189.png)
